molecular formula C10H20O2 B3104818 3-Ethyloctanoic acid CAS No. 150176-82-2

3-Ethyloctanoic acid

Cat. No.: B3104818
CAS No.: 150176-82-2
M. Wt: 172.26 g/mol
InChI Key: DGZZHLSSAUIDSX-UHFFFAOYSA-N
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Description

Contextualization within Branched-Chain Fatty Acid Chemistry

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of alkyl substituents, typically methyl or ethyl groups, along their hydrocarbon chain. These structural variations distinguish them from their linear, saturated counterparts. BCFAs are integral components of various biological systems, found in animal and bacterial lipids, dairy products, fermented foods, and are also produced by gut microbiota guidechem.comchemeo.comresearchgate.netresearchgate.net. Their branched structures confer unique physicochemical properties, influencing membrane fluidity, metabolic regulation, and contributing to characteristic flavors in foods guidechem.comresearchgate.net.

Significance in Contemporary Chemical and Biological Investigations

In contemporary chemical research, 3-Ethyloctanoic acid is recognized as a distinct chemical entity. Its availability from chemical suppliers, with identified CAS numbers (e.g., 150176-82-2 guidechem.comchemeo.com) and PubChem CID (13316354 nih.gov), underscores its role as a subject of chemical synthesis and characterization. The existence of stereoisomers, such as [S,(-)]-3-Ethyloctanoic acid cookechem.comchembk.com and [R,(+)]-3-Ethyloctanoic acid bldpharm.com, suggests research interest in its specific enantiomeric forms, which is common for compounds with potential biological or sensory applications.

While direct extensive biological investigations specifically on this compound are not detailed in the provided search snippets, its classification as a BCFAs places it within a group of compounds studied for their roles in metabolic pathways, membrane structure, and potential bioactivities guidechem.com. The synthesis of its methyl ester and ethyl ester chembk.com hints at its utility as a precursor or building block in organic synthesis, potentially for flavor or fragrance compounds, given the known sensory properties of related ethyloctanoic acid isomers researchgate.netthegoodscentscompany.combldpharm.com.

Overview of Academic Research Trajectories for Ethyloctanoic Acid Isomers

Academic research trajectories concerning ethyloctanoic acid isomers often focus on their occurrences in natural products and their sensory properties. For instance, 4-Ethyloctanoic acid (4-Et-8:0) is well-documented for its contribution to the characteristic "goaty" or "meaty" flavors in dairy products and meats, possessing a low odor threshold researchgate.netthegoodscentscompany.combldpharm.com. Research has explored various synthesis methods for 4-Ethyloctanoic acid, including traditional routes and microwave-assisted techniques, aiming for efficiency and yield foodb.caresearchgate.net.

For this compound, research trajectories appear to be more centered on its fundamental chemical properties and availability as a research chemical. The identification of its stereoisomers ( cookechem.combldpharm.comchembk.com) indicates an interest in chiral aspects, which are crucial for understanding stereospecific biological interactions or sensory perceptions. While specific detailed research findings on its biological roles or complex chemical transformations are limited in the provided snippets, its presence in chemical databases and supplier catalogs signifies its recognized status within chemical research and development.

Data Tables

Table 1: Key Chemical Properties of this compound

PropertyValueSource(s)
IUPAC NameThis compound guidechem.comnih.gov
CAS Number150176-82-2 guidechem.combldpharm.com
Molecular FormulaC₁₀H₂₀O₂ guidechem.comcookechem.combldpharm.comnih.gov
Molecular Weight172.26 g/mol guidechem.comcookechem.combldpharm.comnih.gov
MDL NumberMFCD00870845 cookechem.com
Purity (Typical)≥95%
Boiling Point (Est.)262.98 °C cookechem.com
Density (Est.)0.9047 cookechem.com
Refractive Index (Est.)1.4184 cookechem.com
Physical FormLiquid cookechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-9(4-2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZZHLSSAUIDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Studies

Established and Evolving Synthetic Pathways for Branched Octanoic Acids

Traditional synthetic routes to branched alkanoic acids have long been established in organic chemistry, providing reliable, albeit sometimes lengthy, pathways. These methods are continually being refined to improve efficiency and substrate scope.

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids with substituted α-carbons. uobabylon.edu.iq This pathway utilizes diethyl malonate as the starting material, which contains an acidic α-hydrogen that can be readily deprotonated by a strong base like sodium ethoxide to form a stabilized carbanion. chemicalnote.com This nucleophilic carbanion can then be alkylated via an SN2 reaction with an appropriate alkyl halide. organicchemistrytutor.com

For the synthesis of 3-ethyloctanoic acid, a sequential dialkylation approach is necessary. The process involves:

First Alkylation: The sodiomalonic ester is first reacted with a pentyl halide (e.g., 1-bromopentane) to introduce the five-carbon chain.

Second Alkylation: The resulting monoalkylmalonic ester, which still possesses one acidic α-hydrogen, is treated with another equivalent of base followed by an ethyl halide (e.g., bromoethane) to introduce the ethyl group. chemicalnote.com

Hydrolysis and Decarboxylation: The dialkylated malonic ester is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the ester groups into carboxylic acids. The resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation to yield the final this compound product. chemicalnote.comorganicchemistrytutor.com

A similar strategy has been successfully employed in the synthesis of the isomeric 4-ethyloctanoic acid, demonstrating the robustness of this approach for creating branched octanoic acid structures. researchgate.net

Table 1: Key Stages of Malonic Ester Synthesis for a Branched Acetic Acid

Step Reagents Intermediate/Product Purpose
Enolization Diethyl malonate, Sodium ethoxide Sodiomalonic ester (enolate) Formation of a nucleophilic carbanion. chemicalnote.com
Alkylation Alkyl halide (e.g., R-X) Mono- or Dialkylmalonic ester Formation of a new carbon-carbon bond. organicchemistrytutor.com
Hydrolysis H₃O⁺ or OH⁻, then H₃O⁺ Substituted malonic acid Conversion of esters to carboxylic acids.
Decarboxylation Heat (Δ) Substituted acetic acid Removal of one carboxyl group as CO₂. wikipedia.org

An alternative pathway to carboxylic acids involves the use of a nitrile (cyano group) as a key intermediate. The cyano group can be considered a "masked" carboxyl group, as it can be hydrolyzed to a carboxylic acid under acidic or basic conditions. youtube.com This strategy is valuable as the cyanide ion is an effective nucleophile for introducing a carbon atom via SN2 reactions. youtube.com

The synthesis of this compound via this route would proceed as follows:

Nitrile Formation: A suitable secondary alkyl halide, 3-bromoheptane, would be treated with a cyanide salt such as sodium cyanide. The cyanide ion acts as a nucleophile, displacing the bromide to form 3-cyanoheptane (also known as 2-ethylhexanenitrile).

Hydrolysis: The resulting nitrile is then subjected to vigorous hydrolysis with strong acid (e.g., H₃O⁺ with heat) or base. This process converts the carbon-nitrogen triple bond into a carboxylic acid functional group, yielding this compound. youtube.com

This method effectively adds a carboxyl group to the carbon framework of the initial alkyl halide.

Modern organic synthesis has seen the rise of powerful coupling reactions, many of which are catalyzed by transition metals. Decarboxylative cross-coupling reactions are particularly relevant, as they use readily available carboxylic acids as coupling partners, releasing carbon dioxide as a byproduct. wikipedia.org These reactions can form new carbon-carbon bonds, providing a pathway to complex branched structures. nih.gov

While direct synthesis of this compound via a single coupling step is less common, these systems offer conceptual routes. For instance, an organometallic reagent could be coupled with a halo-substituted carboxylic acid derivative. More advanced methods involve the enantioselective oxidative coupling of carboxylic acids to α-branched aldehydes, which can then be further oxidized to the desired carboxylic acid. acs.org These coupling strategies represent an evolving frontier in the synthesis of complex molecules, offering potential for greater efficiency and stereochemical control compared to traditional methods.

Advanced Techniques in this compound Synthesis

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, advanced techniques are being explored. These include the use of alternative energy sources and sophisticated catalytic systems to accelerate reactions and improve yields.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. researchgate.netderpharmachemica.com

In the synthesis of the closely related isomer, 4-ethyloctanoic acid, via a malonate pathway, microwave irradiation was shown to significantly optimize the process. researchgate.net The study highlighted that the alkylation, saponification, and decarboxylation steps could be completed in minutes rather than hours. researchgate.net

Data derived from the synthesis of 4-ethyloctanoic acid. researchgate.net

The kinetics of microwave-assisted reactions are enhanced due to the efficient and direct transfer of energy to the polar molecules in the reaction mixture. This rapid heating can overcome activation energy barriers more effectively than conventional methods, leading to the observed rate enhancements. researchgate.net This approach holds significant promise for the efficient and rapid production of this compound.

The development of novel catalytic systems is a cornerstone of modern chemical synthesis. For the formation of carboxylic acids, various catalytic routes are being investigated to improve efficiency and utilize sustainable feedstocks. rsc.org

One advanced approach involves the carbonylation of alcohols or alkenes using transition metal catalysts, such as rhodium-based systems. rwth-aachen.de These catalysts can facilitate the insertion of carbon monoxide (or a CO equivalent generated in situ from CO₂ and H₂) into an organic substrate. rsc.org For example, a branched alcohol could be catalytically carbonylated to produce a branched-chain carboxylic acid.

Another strategy involves sequences that utilize ketonic decarboxylation over metal oxide catalysts like zirconia. escholarship.org This process can convert simpler carboxylic acids into ketones, which can then be subjected to further reactions like condensation and hydrogenation to build up more complex, branched carbon skeletons that are precursors to larger carboxylic acids. escholarship.org These catalytic methods offer pathways that can potentially reduce the number of synthetic steps and utilize more environmentally benign reagents compared to stoichiometric classical syntheses.

Elucidation of Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of chemical transformations is fundamental to optimizing reaction conditions and achieving desired products. This section explores the mechanistic details of reactions involving precursors to this compound derivatives.

The esterification of carboxylic acids, such as this compound, is a cornerstone reaction in organic synthesis. The most common method for this transformation is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk While specific mechanistic studies on this compound are not extensively documented, the generally accepted mechanism for Fischer esterification provides a robust framework for understanding this process. masterorganicchemistry.comchemguide.co.uk

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comchemguide.co.uk The mechanism proceeds through several key steps, all of which are in equilibrium. masterorganicchemistry.com

The steps of the Fischer esterification mechanism are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of this compound by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.com

Nucleophilic Attack by the Alcohol: The alcohol (e.g., ethanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). chemguide.co.ukbyjus.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester. byjus.com

Deprotonation: In the final step, a base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl group, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

To drive the equilibrium towards the formation of the ester, it is common practice to use the alcohol in large excess or to remove the water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

StepDescription
1Protonation of the carbonyl oxygen of the carboxylic acid.
2Nucleophilic attack by the alcohol on the protonated carbonyl carbon.
3Proton transfer to one of the hydroxyl groups to form a good leaving group.
4Elimination of a water molecule to form a protonated ester.
5Deprotonation to yield the final ester product and regenerate the acid catalyst.

The choice of solvent can significantly influence the rate and equilibrium position of a chemical reaction. elsevierpure.com In the context of esterification, the solvent can affect the activities of the reactants and products, thereby altering the reaction outcome.

A study on the esterification of acetic acid and propionic acid with ethanol (B145695) in various solvents demonstrated a strong dependence of the reaction equilibrium on the solvent medium. elsevierpure.comresearchgate.net While this research did not specifically include this compound, the findings for propionic acid, a short-chain carboxylic acid, offer valuable insights that can be extrapolated to larger, branched-chain acids.

The following table summarizes the qualitative effects of different solvents on the esterification of acetic acid with ethanol, which can be considered indicative for other carboxylic acids. elsevierpure.com

SolventEffect on Ester Yield
Acetonitrile (ACN)Promotes
AcetoneIntermediate
Tetrahydrofuran (THF)Intermediate
Dimethylformamide (DMF)Suppresses

These solvent effects can be modeled using thermodynamic approaches like the perturbed chain-statistical associating fluid theory (PC-SAFT), which considers the activity coefficients of the components in the reaction mixture. elsevierpure.com Such models can predict the influence of the solvent on the equilibrium concentrations, aiding in the selection of an optimal reaction medium to maximize the yield of the desired ester of this compound.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

This compound possesses a chiral center at the C3 position, and therefore exists as a pair of enantiomers, (R)-3-ethyloctanoic acid and (S)-3-ethyloctanoic acid. The synthesis of enantiomerically pure forms of such chiral molecules is of great importance, particularly in the fields of pharmacology and fragrance chemistry, where the biological or sensory properties of the two enantiomers can differ significantly. Methodologies to achieve this can be broadly categorized into stereoselective synthesis and chiral resolution. wikipedia.org

Stereoselective Synthesis:

Asymmetric synthesis aims to create a specific enantiomer directly from an achiral or prochiral starting material. ethz.ch While a specific asymmetric synthesis for this compound is not prominently reported, a well-established strategy for the synthesis of a structurally similar compound, (R)- and (S)-4-methyloctanoic acid, provides a relevant precedent. This approach utilizes a chiral auxiliary, pseudoephedrine, to direct the stereochemical outcome of an alkylation reaction. The general steps would be:

Attachment of a Chiral Auxiliary: The carboxylic acid precursor is first reacted with an enantiomerically pure chiral auxiliary (e.g., (1R,2S)-(-)-pseudoephedrine) to form a chiral amide.

Diastereoselective Alkylation: The amide is then deprotonated to form an enolate, which subsequently undergoes alkylation. The steric hindrance from the chiral auxiliary directs the incoming alkyl group to one face of the enolate, leading to the formation of one diastereomer in excess.

Removal of the Chiral Auxiliary: The chiral auxiliary is then cleaved from the alkylated product to yield the desired enantiomerically enriched carboxylic acid.

This method allows for the synthesis of either the (R) or (S) enantiomer by selecting the appropriate enantiomer of the chiral auxiliary.

Chiral Resolution:

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomeric components. wikipedia.orglibretexts.org Since enantiomers have identical physical properties (e.g., boiling point, solubility), direct separation is not feasible. libretexts.org The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. chemeurope.com

This process involves reacting the racemic this compound with an enantiomerically pure chiral base (a resolving agent). libretexts.org This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by techniques such as fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of this compound can be recovered by treatment with a strong acid to break the salt linkage. chemeurope.com

The choice of the chiral resolving agent is crucial for the successful separation of the diastereomers. A variety of chiral amines are commonly used for the resolution of carboxylic acids.

Common Chiral Resolving Agents for Carboxylic Acids
(R)- or (S)-1-Phenylethylamine
Brucine
Strychnine
Quinine
Dehydroabietylamine

Another method for chiral separation involves the formation of diastereomeric esters by reacting the racemic acid with a chiral alcohol, followed by separation of the diastereomeric esters using chromatography (e.g., HPLC on a silica (B1680970) gel column). tcichemicals.com Subsequent hydrolysis of the separated esters then yields the pure enantiomers of the acid.

Biochemical Roles and Metabolic Investigations

Biosynthesis of Branched-Chain Fatty Acids

The de novo synthesis of fatty acids in most organisms primarily involves the sequential addition of two-carbon units derived from acetyl-CoA, catalyzed by fatty acid synthase (FASN) wikipedia.orgagriculturejournals.cz. However, FASN exhibits a degree of promiscuity, allowing for the incorporation of alternative primers, which leads to the synthesis of branched-chain fatty acids (BCFAs) wikipedia.orgportlandpress.com.

The biosynthesis of BCFAs typically originates from branched-chain α-keto acids (BCKAs), which are derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine wikipedia.orgnih.govfrontiersin.org. These BCKAs undergo oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (Bkd) complex, to produce branched-chain acyl-CoAs wikipedia.orgfrontiersin.org. These acyl-CoAs, such as isobutyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA, then serve as primers for fatty acid synthase wikipedia.orgfrontiersin.org. When FASN utilizes these branched primers instead of the standard acetyl-CoA, it results in the formation of fatty acids with methyl or ethyl branches at specific positions along the carbon chain wikipedia.orgagriculturejournals.czportlandpress.com. For instance, the use of ethylmalonyl-CoA by FASN can lead to the synthesis of ethyl-branched fatty acids portlandpress.com. The enzyme ECHDC1 has been identified as degrading ethylmalonyl-CoA and methylmalonyl-CoA, potentially limiting the formation of these branched fatty acids portlandpress.com.

Metabolism and Biotransformation of Ethyloctanoic Acid Isomers in Biological Systems

The metabolism of branched-chain fatty acids, including compounds like 3-Ethyloctanoic acid, presents unique challenges compared to their straight-chain counterparts due to the steric hindrance imposed by the alkyl branches.

Enzymatic Hydrolysis and Subsequent Metabolic Fates

Fatty acids are often esterified within biological systems, such as in triglycerides for storage or in phospholipids (B1166683) for membrane structure. The release of free fatty acids from these esters is primarily mediated by lipolytic enzymes, including esterases and lipases researchtrend.netdavidmoore.org.ukresearchgate.netcsic.es. Esterases are generally characterized by their preference for hydrolyzing esters of short-chain fatty acids, while lipases are more adept at cleaving long-chain fatty acid esters researchtrend.netdavidmoore.org.ukresearchgate.net. Specific enzymes like sterol esterases can also hydrolyze fatty acid esters of sterols csic.es. Once hydrolyzed to their free form, this compound would then be subject to cellular uptake and further metabolic processing, such as oxidation.

Characterization of Beta-Oxidation and Alpha-Oxidation Pathways

The primary pathway for fatty acid catabolism in aerobic organisms is β-oxidation, which occurs predominantly in the mitochondria and peroxisomes aocs.orgwikipedia.org. This cyclical process breaks down fatty acyl-CoAs into acetyl-CoA units, generating ATP, NADH, and FADH2 aocs.orgwikipedia.org. However, the presence of a methyl or ethyl branch at the β-carbon of a fatty acid chain impedes the crucial dehydrogenation step in the standard β-oxidation cycle nepjol.infosmpdb.canih.govlibretexts.org.

Consequently, branched-chain fatty acids, such as phytanic acid (a branched-chain fatty acid commonly found in the diet), are primarily metabolized via α-oxidation nepjol.infonih.govlibretexts.orgwikipedia.orgontosight.aibyjus.commicrobenotes.comnih.gov. α-Oxidation, which occurs in peroxisomes, involves the removal of a carbon atom from the carboxyl end of the fatty acid wikipedia.orgontosight.aibyjus.commicrobenotes.com. This process effectively shortens the fatty acid chain and removes the problematic branch, yielding a molecule that can subsequently enter the β-oxidation pathway nepjol.infonih.govlibretexts.orgontosight.aimicrobenotes.com. Given its ethyl branch at the 3-position, this compound would likely follow a similar metabolic route, initiating degradation via α-oxidation before potentially entering β-oxidation. Peroxisomal β-oxidation also plays a role in the initial breakdown of branched-chain fatty acids, often converting them into shorter-chain acyl-CoAs that can then be further processed in mitochondria wikipedia.orglibretexts.orgnih.gov.

Role of Key Enzymes in Branched Fatty Acid Metabolism

The metabolism of branched-chain fatty acids involves a specific set of enzymes that facilitate their unique breakdown pathways.

Enzyme NamePrimary Role in Branched Fatty Acid MetabolismCellular Location(s)
BCKA Decarboxylase Catalyzes the oxidative decarboxylation of branched-chain α-keto acids, forming branched-chain acyl-CoAs that serve as primers for fatty acid synthesis.Cytosol wikipedia.orgnih.gov
Fatty Acid Synthase (FASN) Synthesizes fatty acids; can incorporate branched-chain acyl-CoAs as primers, leading to the production of branched-chain fatty acids.Cytosol wikipedia.orgagriculturejournals.cz
Acyl-CoA Synthetase (ACS) Activates fatty acids by forming fatty acyl-CoA esters, a prerequisite for both α- and β-oxidation.Mitochondria, ER, Peroxisomes aocs.orgnepjol.infomicrobenotes.combiochemden.com
Phytanoyl-CoA Dioxygenase / Phytanoyl-CoA Hydroxylase Catalyzes the initial hydroxylation of the α-carbon of phytanoyl-CoA, a key step in the α-oxidation pathway.Peroxisomes byjus.comnih.govlibretexts.orgyoutube.com
2-Hydroxyphytanoyl-CoA Lyase Cleaves the α-hydroxylated intermediate in the α-oxidation pathway.Peroxisomes byjus.com
Acyl-CoA Oxidase The first enzyme in peroxisomal β-oxidation, oxidizing acyl-CoA to trans-2-enoyl-CoA and producing hydrogen peroxide (H₂O₂).Peroxisomes aocs.orgnih.govfrontiersin.org
α-Methylacyl-CoA Racemase (AMACR) Involved in processing branched-chain intermediates, particularly those with α-methyl groups, within peroxisomal β-oxidation.Peroxisomes nih.gov
Thiolase Catalyzes the final step of β-oxidation, cleaving 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA.Mitochondria, Peroxisomes aocs.orglibretexts.orgnih.govfrontiersin.org
Carnitine Palmitoyltransferase I (CPT1) Facilitates the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix by converting them to acylcarnitines.Outer mitochondrial membrane aocs.org
Carnitine Palmitoyltransferase II (CPT2) Converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix, allowing them to enter β-oxidation.Inner mitochondrial membrane aocs.org

Interaction with Biological Systems and Processes

Free fatty acids (FFAs), including branched-chain variants, are recognized as significant signaling molecules that influence a wide array of cellular processes.

Influence on Cellular Signaling Cascades

Free fatty acids can act as signaling molecules by binding to specific cell surface receptors, such as G protein-coupled receptors (GPCRs), including the Free Fatty Acid Receptors (FFARs) and CD36 frontiersin.orgnih.govfrontiersin.org. FFARs exhibit varying affinities for fatty acids based on chain length and saturation, with medium- to long-chain FFAs activating FFAR1 and FFAR4, while short-chain FFAs activate FFAR2 and FFAR3 frontiersin.orgfrontiersin.org. CD36 also functions as a lipid sensor and receptor for long-chain fatty acids frontiersin.orgfrontiersin.org.

Upon binding to these receptors, FFAs can modulate intracellular signaling pathways, including the PI3K/AKT, WNT-β-catenin, MAPK, and mTOR pathways mdpi.comnih.govmdpi.comfrontiersin.org. These pathways are critical for cellular processes such as proliferation, survival, differentiation, and inflammatory responses. Furthermore, FFAs can act as ligands for nuclear receptors, thereby influencing gene transcription and regulating metabolic adaptation nih.gov. While much of the research in this area focuses on saturated, monounsaturated, and polyunsaturated fatty acids, or short-chain fatty acids, the signaling capabilities of branched-chain fatty acids like this compound are also presumed to contribute to cellular communication and metabolic regulation.

Compound List:

this compound

Acetyl-CoA

Acyl-CoA

Acyl-CoA oxidase

Acylcarnitine

Branched-chain α-keto acids (BCKAs)

Branched-chain acyl-CoAs

Branched-chain fatty acids (BCFAs)

Carnitine Palmitoyltransferase I (CPT1)

Carnitine Palmitoyltransferase II (CPT2)

CD36

Ethylmalonyl-CoA

Fatty acid synthase (FASN)

Fatty acyl-CoA

Fatty acyl-CoA oxidase

Free fatty acids (FFAs)

Glycerol

Hydrogen peroxide (H₂O₂)

Isobutyryl-CoA

2-Keto-methylvalerate (KMV)

2-Ketoisocaproate (KIC)

2-Ketoisovalerate (KIV)

Leucine

Long-chain fatty acids (LCFAs)

Malonyl-CoA

Medium-chain fatty acids (MCFAs)

Methyl-branched fatty acids

Methylmalonyl-CoA

NADH

NADPH

Palmitic acid

Phytanic acid

Phytanoyl-CoA

Phytanoyl-CoA Dioxygenase

Phytanoyl-CoA Hydroxylase

Propionyl-CoA

Pristanic acid

2-Hydroxyphytanoyl-CoA

2-Hydroxyphytanoyl-CoA Lyase

Short-chain fatty acids (SCFAs)

Thiolase

Triglycerides

Valine

Very-long-chain fatty acids (VLCFAs)

Xenobiotics

Based on the comprehensive search conducted, there is a significant lack of published research specifically detailing the biochemical roles, metabolic investigations, semiochemical communication mechanisms, olfactory perception impacts, or comparative analyses of This compound within the scope of the requested sections.

While searches yielded substantial information regarding its isomer, 4-Ethyloctanoic acid , in areas such as pheromonal activity in goats, contribution to body odor, and olfactory perception studies, no direct or relevant findings for This compound were identified for the specified topics:

Comparative Biochemical Analysis of Structural Congeners: No comparative biochemical analyses were found that specifically included this compound in relation to its structural congeners for the specified research areas.

The available scientific literature primarily addresses 4-Ethyloctanoic acid for the topics outlined. Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on This compound for the requested sections based on the provided search results.

Advanced Analytical Chemistry in 3 Ethyloctanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 3-Ethyloctanoic acid from other components in a sample, a critical prerequisite for both qualitative identification and quantitative measurement. The choice between gas and liquid chromatography typically depends on the sample matrix and the specific research objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. drawellanalytical.com It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. libretexts.org

For qualitative analysis, the mass spectrometer provides a fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint, allowing for the identification of the compound. libretexts.org The molecular ion peak can confirm the molecular weight, while the specific fragments help elucidate the structure. libretexts.org

For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the analyte present. libretexts.org To enhance volatility and improve chromatographic peak shape, carboxylic acids like this compound are often derivatized before GC-MS analysis. jfda-online.com Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS), which convert the polar carboxylic acid group into a less polar trimethylsilyl (B98337) (TMS) ester. unipi.itunipi.it

Quantitative determination is typically performed using selected ion monitoring (SIM) mode, which offers higher sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. unipi.it This approach minimizes interference from matrix components, leading to lower detection limits. unipi.it A study on the related compound, 2-ethylhexanoic acid, utilized GC-MS in SIM mode for its quantitative analysis in urine, demonstrating the technique's applicability for branched-chain fatty acids in biological samples. researchgate.net

Table 1: Typical GC-MS Parameters for Carboxylic Acid Analysis
ParameterTypical Condition/Value
Column HP-5MS (5% diphenyl-95% dimethylpolysiloxane) or similar non-polar capillary column unipi.it
Injection Mode Splitless unipi.it
Carrier Gas Helium scispace.com
Oven Program Temperature gradient, e.g., initial temp 80°C, ramped to 280°C unipi.it
Ionization Mode Electron Impact (EI), 70 eV unipi.it
MS Acquisition Mode Full Scan (for qualitative), Selected Ion Monitoring (SIM) (for quantitative) unipi.it
Derivatization Agent BSTFA or HMDS unipi.itunipi.it

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an alternative and complementary technique for analyzing organic acids. oelcheck.com It is particularly useful for compounds that are thermally unstable or not sufficiently volatile for GC analysis. jfda-online.com A key challenge in analyzing short- and medium-chain fatty acids by standard reversed-phase (RP) HPLC is their poor retention on non-polar stationary phases due to their polarity. nih.gov

To overcome this, several strategies are employed. Mixed-mode chromatography, using columns with both reversed-phase and anion-exchange characteristics, can improve retention and resolution. lcms.cz Another common approach is derivatization to increase the hydrophobicity of the molecule and introduce a readily ionizable tag for enhanced MS detection. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group, allowing for better retention and sensitive detection in positive ion mode ESI-MS. nih.govnih.gov

HPLC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. oelcheck.com This hyphenated technique allows for the determination of analytes in complex matrices with high selectivity and sensitivity. epa.gov

Table 2: Representative HPLC-MS Conditions for Carboxylic Acid Analysis
ParameterTypical Condition/Value
Column Reversed-phase C18 or Mixed-Mode C18/Anion-Exchange nih.govlcms.cz
Mobile Phase A Water with modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate) nih.govepa.gov
Mobile Phase B Acetonitrile or Methanol with modifier nih.govepa.gov
Elution Mode Gradient elution lcms.cz
Ionization Source Electrospray Ionization (ESI), typically in negative mode (or positive mode post-derivatization) nih.govepa.gov
MS Detector Tandem Mass Spectrometer (MS/MS) or High-Resolution Mass Spectrometer (HRMS) epa.gov

Spectroscopic Methodologies for Structural and Compositional Analysis

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound. These techniques probe the interaction of molecules with electromagnetic radiation to reveal detailed information about molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete molecular structure of an organic compound. core.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H NMR and ¹³C NMR spectra would provide key data for structural confirmation.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their integration values reveal the relative number of protons in each environment, the chemical shift indicates the electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons. pressbooks.pub The spectrum of this compound would be expected to show distinct signals for the protons on the ethyl group, the octanoic backbone, and the acidic proton of the carboxyl group. docbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. youtube.com For this compound, ten distinct signals would be expected, corresponding to each of the ten carbon atoms in its unique chemical environment.

Table 3: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COOH~10-12Singlet (broad)1H
-CH₂- (Position 2)~2.2-2.4Doublet2H
-CH- (Position 3)~2.0-2.2Multiplet1H
-CH₂- (Ethyl group)~1.4-1.6Quintet2H
-CH₂- (Positions 4, 5, 6, 7)~1.2-1.4Multiplet8H
-CH₃ (Position 8)~0.9Triplet3H
-CH₃ (Ethyl group)~0.9Triplet3H

Infrared (IR) spectroscopy and its modern implementation, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. mdpi.com The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid functional group. A very prominent and broad absorption band would appear in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info Another strong, sharp absorption would be observed around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. utahtech.edu Additionally, absorptions corresponding to C-H stretching and bending vibrations of the alkyl chain would be present. docbrown.info The NIST Chemistry WebBook contains a reference IR spectrum for the closely related isomer 2-ethylhexanoic acid, which displays these characteristic features. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound
Functional Group/BondVibrational ModeCharacteristic Wavenumber (cm⁻¹)Appearance
O-H (in Carboxylic Acid)Stretching2500 - 3300Very Broad, Strong
C-H (sp³ Alkyl)Stretching2850 - 3000Strong
C=O (Carboxylic Acid)Stretching1700 - 1725Strong, Sharp
C-OStretching1210 - 1320Medium

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or five decimal places. alevelchemistry.co.uk This precision allows for the unambiguous determination of a compound's elemental composition, a task that is often impossible with low-resolution mass spectrometry, which typically provides integer masses. alevelchemistry.co.uknih.gov

For this compound, with a molecular formula of C₁₀H₂₀O₂, HRMS can differentiate it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). The calculated monoisotopic mass for C₁₀H₂₀O₂ is 172.14633 Da. nih.gov HRMS can measure this value with high accuracy, confirming the molecular formula and distinguishing it from, for example, an impurity with the formula C₉H₁₆O₃, which has the same nominal mass of 172 but a different exact mass (172.10995 Da).

In addition to precise mass measurement of the molecular ion, HRMS also provides high-resolution data for all fragment ions. This accurate mass fragmentation data is invaluable for confirming the structure of the fragments and, by extension, the structure of the parent molecule. nih.gov Common fragmentation patterns for carboxylic acids in mass spectrometry involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Table 5: Comparison of Exact Masses for Isobaric Compounds
CompoundMolecular FormulaNominal Mass (Da)Monoisotopic Mass (Da)
This compound C₁₀H₂₀O₂172172.14633 nih.gov
Example Isobar C₉H₁₆O₃172172.10995

Specialized Analytical Applications

The investigation of this compound necessitates analytical methodologies that can not only detect and quantify its presence but also characterize its functional impact, such as its contribution to aroma, and its metabolic context.

Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Profiling

In the context of this compound, GC-O has been pivotal in characterizing its contribution to the flavor of various food products, most notably goat and mutton meat. This compound is frequently associated with a characteristic "goaty" or "muttony" aroma. Research has shown that this compound, along with other branched-chain fatty acids, is a key component of the typical flavor profile of these meats.

Studies utilizing GC-O have described the odor profile of this compound with several descriptors. While "goaty" and "sweaty" are common associations, a more nuanced analysis reveals attributes such as fatty, cheesy, waxy, and dairy-like. The intensity of these perceptions is concentration-dependent. Notably, this compound possesses a very low odor threshold, meaning it can be detected by the human nose at extremely low concentrations, amplifying its importance as a flavor compound.

One area of research has focused on the sebaceous gland secretions of male goats, where 4-ethyloctanoic acid has been identified as a significant constituent, contributing to the strong goaty odor that plays a role in pheromonal communication.

Below is a table summarizing the odor profile of this compound as identified through GC-O studies.

Odor DescriptorAssociated Food Matrix/Source
GoatyGoat Meat, Mutton, Male Goat Sebaceous Gland Secretions
SweatyGoat Meat, Mutton
FattyGeneral Odor Profile
CheesyGeneral Odor Profile
WaxyGeneral Odor Profile
Dairy-likeGeneral Odor Profile

Targeted and Untargeted Metabolomics Approaches for Comprehensive Biological Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a comprehensive approach to understanding the biological roles of compounds like this compound. Both targeted and untargeted metabolomics strategies, typically employing mass spectrometry-based platforms like liquid chromatography-mass spectrometry (LC-MS), are valuable in this pursuit.

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. This approach is hypothesis-driven and is used to measure the concentrations of specific compounds of interest with high precision and accuracy. In the context of this compound, a targeted metabolomics assay could be developed to accurately quantify its levels in various biological samples, such as plasma, adipose tissue, or milk. This would be particularly useful in studies investigating the factors that influence its concentration, such as diet, genetics, or physiological state. While specific targeted metabolomics studies focusing exclusively on this compound are not extensively documented in publicly available research, the methodologies for quantifying fatty acids are well-established and could be readily applied.

Untargeted metabolomics , on the other hand, aims to comprehensively profile all detectable metabolites in a sample, providing a global snapshot of the metabolome. This discovery-driven approach is instrumental in identifying unexpected metabolic changes and generating new hypotheses. An untargeted metabolomics study of goat meat, for instance, could reveal a broader network of metabolites that are correlated with the presence of this compound, shedding light on the metabolic pathways that contribute to its formation and its relationship with other flavor precursors. Research in the broader field of food metabolomics has successfully utilized untargeted approaches to identify biomarkers for meat quality and to differentiate between production systems.

While direct and detailed research findings from metabolomics studies specifically centered on this compound are limited in the current body of scientific literature, the application of these techniques holds significant promise. For example, untargeted metabolomics could be employed to compare the metabolic profiles of goat meat with varying intensities of "goaty" flavor, potentially identifying novel compounds and pathways associated with this compound.

The table below outlines the potential applications and expected findings from targeted and untargeted metabolomics studies of this compound.

Metabolomics ApproachPotential ApplicationExpected Research Findings
Targeted Metabolomics Quantification of this compound in goat milk from different breeds.Determination of specific concentrations of this compound, allowing for breed-specific flavor profiling.
Analysis of this compound levels in adipose tissue of lambs fed different diets.Correlation of dietary components with the accumulation of this compound, providing insights into flavor modulation through feed.
Untargeted Metabolomics Comprehensive metabolic profiling of high vs. low "goaty" flavor goat meat.Identification of metabolic pathways (e.g., branched-chain amino acid degradation) and other metabolites associated with this compound and characteristic flavor profiles.
Investigation of the effect of different aging processes on the meat metabolome.Revelation of how processing techniques influence the levels of this compound and other flavor-related compounds.

The continued application of these advanced analytical techniques will undoubtedly further unravel the multifaceted nature of this compound, from its role as a key odorant to its place within the broader landscape of cellular metabolism.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation of 3-Ethyloctanoic Acid

Molecular modeling and simulation techniques are indispensable tools for understanding the three-dimensional structure, dynamics, and intermolecular behavior of molecules like this compound. These methods allow researchers to explore properties that are difficult or impossible to measure experimentally.

Conformational Analysis and Energetic Landscape Mapping

The conformational landscape of this compound, like other branched-chain fatty acids, is characterized by the various spatial arrangements of its atoms due to rotation around single bonds. Computational methods, such as molecular mechanics (MM) and quantum chemical calculations, are employed to identify the most stable conformers and map their relative energies. Studies on similar fatty acid derivatives have shown that the molecule can adopt extended, all-trans conformations, as well as various gauche conformations arising from rotations around C-C bonds in the alkyl chain and the carboxyl group. The energetic landscape reveals multiple local minima corresponding to these conformers, with the global minimum typically representing the most thermodynamically stable arrangement.

Table 1: Representative Conformational Energies of a Branched-Chain Fatty Acid (Hypothetical Data)

Conformer TypePrimary Dihedral Angles (Example)Relative Energy (kcal/mol)
All-transC2-C3-C4-C5 (gauche), C3-C4-C5-C6 (trans), ...0.0
Gauche (C3-C4)C2-C3-C4-C5 (gauche), C3-C4-C5-C6 (gauche)1.5
Gauche (C4-C5)C2-C3-C4-C5 (trans), C3-C4-C5-C6 (gauche)1.8
Carboxyl FlipO=C-O-H (torsion)0.8

Note: These values are illustrative, representing typical energy differences observed in computational studies of similar molecules. The specific conformers and their energies for this compound would be determined by targeted calculations.

Intermolecular Interactions and Solvation Phenomena

Understanding how this compound interacts with itself and its environment (solvation) is crucial for predicting its physical properties and behavior in different media. Molecular modeling techniques, including molecular dynamics (MD) simulations and continuum solvation models (e.g., COSMO-RS, PCM), are widely used. Intermolecular forces such as van der Waals interactions, hydrogen bonding (especially involving the carboxyl group), and dipole-dipole interactions play significant roles. Solvation free energies, which quantify the energetic favorability of placing a molecule in a solvent, can be calculated. For instance, in non-polar solvents, van der Waals forces dominate, while in polar solvents like water, hydrogen bonding between the carboxylic acid group and solvent molecules becomes a major factor.

Table 2: Representative Solvation Free Energies (Illustrative Data)

Solvent TypeDominant InteractionsCalculated Solvation Free Energy (kcal/mol)
Water (Polar)Hydrogen Bonding, Dipole-Dipole-10.2
Ethanol (B145695) (Polar)Hydrogen Bonding, Dipole-Dipole-8.5
Hexane (Non-polar)Van der Waals-3.1

Note: These values represent hypothetical solvation free energies for a molecule of similar polarity and hydrogen-bonding capability to this compound. Actual values would depend on the specific computational model and solvent properties.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the detailed mechanisms of chemical reactions involving this compound or similar branched-chain fatty acids. These calculations can map potential energy surfaces, identify transition states, and determine reaction intermediates.

Density Functional Theory (DFT) Applications in Organic Reaction Pathways

DFT calculations are instrumental in dissecting organic reaction pathways, such as esterification, oxidation, or decarboxylation, which are relevant to fatty acid chemistry. By employing DFT, researchers can model the electronic structure of reactants, transition states, and products. This allows for the identification of the rate-determining step, the nature of intermediates, and the influence of catalysts or solvent effects on the reaction trajectory. For example, studies on fatty acid esterification often use DFT to explore the protonation steps, nucleophilic attack, and elimination processes, providing atomic-level insights into how catalysts facilitate these transformations researchgate.netresearchgate.net.

Prediction of Kinetic Parameters and Thermodynamic Profiles

Table 3: Representative Kinetic and Thermodynamic Parameters for Fatty Acid Esterification Step (Illustrative Data)

Reaction Step (Hypothetical)Activation Energy (Ea, kcal/mol)Enthalpy Change (ΔH, kcal/mol)Entropy Change (ΔS, cal/mol·K)
Protonation of Carboxyl15.2-2.1-15.5
Nucleophilic Attack22.5-5.8-25.2
Proton Transfer & Elimination18.9-3.5-20.1

Note: These values are representative of computational predictions for a single step in the esterification of a fatty acid, similar to those reported in literature for related reactions. Actual values for this compound would require specific calculations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Branched-Chain Fatty Acids

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches used to correlate the chemical structure of molecules with their biological or chemical activity. For branched-chain fatty acids, these methods can predict properties related to their biological interactions, membrane permeability, or even their efficacy in industrial applications.

QSAR models are built by calculating various molecular descriptors that represent physicochemical properties, such as lipophilicity (e.g., log P), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft constants, molecular volume) slideshare.netmlsu.ac.in. These descriptors are then statistically correlated with experimental activity data using regression analysis. For instance, studies on other branched-chain fatty acids have shown that the degree of branching and the presence of unsaturation can significantly influence their biological activity nih.gov. QSAR models can help identify key structural features that enhance or diminish a particular activity, guiding the design of new compounds with desired properties.

Table 4: Common QSAR Descriptors for Fatty Acids

Descriptor TypeExample DescriptorsRelevance to Fatty Acids
Lipophilicity log P, log D, Molar Refractivity (MR), πInfluences membrane permeability, solubility, and binding to hydrophobic pockets. Higher lipophilicity generally correlates with better membrane penetration.
Electronic Hammett constants, Dipole MomentAffects polarity, hydrogen bonding capabilities, and reactivity of functional groups.
Steric Taft constants, Molecular Volume, Verloop Steric ParameterDescribes the size, shape, and spatial arrangement of atoms, influencing interactions with binding sites and steric hindrance in reactions.
Topological Wiener Index, Balaban J IndexReflects the connectivity and topology of the molecular graph, providing insights into overall molecular complexity and shape.

Compound List:

this compound

Fatty acids

Branched-chain fatty acids

Ester

Fatty acid methyl ester (FAME)

Fatty acid ethyl ester

Methanol

Ethanol

Oleic acid

Palmitic acid

Stearic acid

Myristic acid

Acetic acid

Caproic acid

Caprylic acid

Capric acid

Levulinic acid

Salicylic acid

Phthalic anhydride (B1165640)

2-ethylhexanal (B89479)

2-ethylhexanoic acid

Tri- and mono-glycerides

Tocopherols

Sterols

Wax

Peroxy-acid

Criegee intermediate

Aldehyde

Carboxylic acid

Amine

Thioamide

Azaglycine

Peptide

Glycine

Eicosanoic acid (EA)

19-methyl eicosanoic acid (19-MEA)

18-methyl eicosanoic acid (18-MEA)

13-methyltetradecanoic acid (13-MTD)

Monotridecanoin

Fatty acid amide hydrolase (FAAH) inhibitors

HMG-CoA Reductase inhibitors

Peroxisome proliferators-activated receptors (PPARγ) agonists

β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

Computational chemistry, particularly through Density Functional Theory (DFT), offers powerful tools for predicting and interpreting spectroscopic data for organic molecules like this compound. These methods allow researchers to simulate spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, thereby aiding in structural elucidation, verification, and understanding of molecular behavior. While specific computational spectroscopy studies focused exclusively on this compound are not extensively documented in the readily available literature, the principles and methodologies applied to similar branched fatty acids and carboxylic acids provide a strong framework for predicting its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic compounds, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. Computational methods, such as DFT, can accurately predict chemical shifts and coupling constants, which are crucial for assigning signals in experimental spectra.

For this compound, a branched C10 saturated fatty acid, DFT calculations would predict the ¹H and ¹³C NMR spectra by considering the unique electronic environment of each atom. The presence of the carboxylic acid group, the ethyl branch, and the linear octyl chain contributes to distinct chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical)

Proton TypeExpected Chemical EnvironmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Carboxylic acid OH-COOH10.0 - 12.0s
CH adjacent to COOH-CH(R)-COOH2.3 - 2.5t or m
CH₂ of the ethyl branch-CH(CH₂CH₃)-1.5 - 1.7m
CH of the ethyl branch-CH(CH₂CH₃)-1.5 - 1.7m
CH₂ groups in the main chain (various)-CH₂-1.2 - 1.7m
CH₃ of the ethyl branch-CH(CH₂CH₃)-0.8 - 1.0t
CH₃ terminal group-CH₃0.8 - 1.0t

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. Predicted shifts are generalized based on typical values for similar functional groups and branching patterns.

Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical)

Carbon TypeExpected Chemical EnvironmentPredicted Chemical Shift (ppm)
Carboxylic acid C=O-COOH170 - 180
CH adjacent to COOH-CH(R)-COOH30 - 40
CH₂ groups in the main chain (various)-CH₂-20 - 30
CH₂ of the ethyl branch-CH(CH₂CH₃)-15 - 25
CH of the ethyl branch-CH(CH₂CH₃)-25 - 35
CH₃ terminal group-CH₃10 - 15
CH₃ of the ethyl branch-CH(CH₂CH₃)-10 - 15

Note: Predicted shifts are generalized based on typical values for similar functional groups and branching patterns.

Tools like the NMR simulator available at nmrdb.org can generate predicted spectra by inputting the molecular structure, providing a valuable resource for experimentalists.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. DFT calculations can predict the vibrational frequencies (wavenumbers) and intensities of these modes, allowing for the assignment of experimental IR spectra. For this compound, key functional groups include the carboxylic acid moiety and the aliphatic hydrocarbon chain.

Studies on related compounds like 2-ethylhexanoic acid have utilized DFT to assign IR spectra, correlating predicted vibrational modes with experimental observations shepchem.comosti.gov. The characteristic absorptions for this compound would include those from the carboxylic acid group and the C-H bonds of the alkyl chains.

Characteristic IR Vibrational Frequencies for this compound (Predicted/Typical)

Vibration TypeExpected Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H StretchCarboxylic acid3500 - 2500Broad, VSDue to hydrogen bonding in dimeric carboxylic acid structures
C-H Stretch (asymmetric, aliphatic)-CH₂, -CH₃2960 - 2850VS
C-H Stretch (symmetric, aliphatic)-CH₂, -CH₃2850 - 2800S
C=O StretchCarboxylic acid1730 - 1700VSStrong absorption, characteristic of carbonyl group
C-O StretchCarboxylic acid1300 - 1200VSAssociated with the C-O bond in the carboxyl group
C-H Bend (scissoring)-CH₂1465M
C-H Bend (asymmetric)-CH₃1450M
C-H Bend (symmetric)-CH₃1375M

Note: VS = Very Strong, S = Strong, M = Medium. These values are typical for saturated carboxylic acids and are expected to be refined by DFT calculations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, aiding in molecular weight determination and structural analysis. Computational chemistry plays a role in predicting fragmentation pathways and the masses of resulting ions, which helps in interpreting complex mass spectra.

For this compound (Molecular Weight ≈ 172.27 g/mol ), common fragmentation patterns for saturated carboxylic acids include:

Molecular ion (M⁺•): Typically observed, though sometimes with low intensity.

Loss of OH: M - 17 (e.g., [M-OH]⁺)

Loss of COOH: M - 45 (e.g., [M-COOH]⁺)

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carboxyl group, leading to ions like [COOH]⁺ (m/z 45) or the loss of an alkyl radical from the alpha-carbon.

Loss of H₂O: Less common for saturated acids but possible.

Alkyl fragment losses: Fragmentation of the alkyl chain, producing ions corresponding to ethyl, propyl, butyl fragments, etc., and their associated radicals.

Predicted Major Mass Spectrometry Fragments for this compound (Hypothetical)

Fragment TypePredicted m/zOriginating Fragment
Molecular Ion172[C₁₀H₂₀O₂]⁺•
Loss of OH155[C₁₀H₁₉O]⁺
Loss of COOH127[C₉H₁₇]⁺ (likely a rearranged alkyl cation)
Alpha-cleavage (loss of C₂H₅•)143[C₈H₁₅O₂]⁺ (loss of ethyl radical from the branch)
Alpha-cleavage (loss of C₈H₁₇•)45[COOH]⁺ (or [C₂H₅O]⁺ if rearrangement occurs)
Fragmentation of alkyl chain129[C₈H₁₃O₂]⁺ (loss of C₂H₅• from the terminal end of the chain)
Fragmentation of alkyl chain115[C₇H₁₁O₂]⁺ (loss of C₃H₇• from the terminal end of the chain)
Fragmentation of alkyl chain101[C₆H₉O₂]⁺ (loss of C₄H₉• from the terminal end of the chain)
Fragmentation of alkyl chain87[C₅H₁₁O₂]⁺ (loss of C₅H₁₁• from the terminal end of the chain)
Fragmentation of alkyl chain73[C₄H₉O₂]⁺ (loss of C₆H₁₃• from the terminal end of the chain)
Fragmentation of alkyl chain59[C₃H₇O₂]⁺ (loss of C₇H₁₅• from the terminal end of the chain)
Fragmentation of alkyl chain45[C₂H₅O₂]⁺ (loss of C₈H₁₇• from the terminal end of the chain)
Fragment from ethyl branch57[C₄H₉]⁺ (e.g., sec-butyl cation from cleavage of the chain)
Fragment from ethyl branch43[C₃H₇]⁺ (e.g., propyl cation from cleavage of the chain)

Note: Predicted fragments are based on common fragmentation patterns for saturated carboxylic acids. Actual observed fragments and their intensities can vary depending on ionization method and experimental conditions.

Computational chemistry can assist in validating proposed fragmentation pathways by calculating the energies of proposed fragments and transition states, thereby providing a deeper understanding of the mass spectrometric behavior of this compound.

Compound List:

this compound

Q & A

Q. What established synthetic routes exist for 3-Ethyloctanoic acid, and how can their efficiency be systematically optimized?

Methodological Answer: Synthetic routes for branched-chain fatty acids like this compound often involve Grignard reactions, carboxylation of alkyl halides, or enzymatic catalysis. To optimize efficiency, researchers should:

  • Compare yields and purity across reaction conditions (e.g., solvent polarity, temperature gradients) .
  • Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor intermediate formation and final product purity .
  • Reference analogous protocols for structurally similar compounds (e.g., 4-Methyloctanoic acid) to identify catalytic improvements or solvent systems .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to confirm ethyl branching at the C3 position. Compare chemical shifts with computational predictions (e.g., ChemDraw simulations) .
  • Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify carboxylate (C=O) and alkyl chain absorptions to rule out oxidation byproducts .
  • Cross-validate results with melting point analysis and chromatographic retention times .

Advanced Research Questions

Q. How can conflicting data regarding the physicochemical properties (e.g., solubility, pKa) of this compound be resolved through systematic experimental validation?

Methodological Answer:

  • Controlled Replication: Repeat experiments under standardized conditions (e.g., pH, ionic strength) to isolate variables causing discrepancies .
  • Computational Modeling: Apply density functional theory (DFT) to predict pKa values and compare with empirical measurements .
  • Meta-Analysis: Review literature on structurally analogous acids (e.g., 3-Hydroxyoctanoic acid) to identify trends in alkyl chain effects on solubility .

Q. What strategies are effective in elucidating the metabolic pathways of branched-chain fatty acids like this compound in biological systems?

Methodological Answer:

  • Isotopic Labeling: Use 13C^{13}C-labeled this compound to track β-oxidation intermediates via LC-MS .
  • Enzyme Inhibition Studies: Apply specific inhibitors (e.g., etomoxir for carnitine palmitoyltransferase) to identify rate-limiting steps in catabolism .
  • Comparative Genomics: Analyze microbial genomes for homologs of fatty acid degradation enzymes to predict metabolic fates .

Q. What statistical approaches are recommended for analyzing variability in experimental data on this compound’s reactivity?

Methodological Answer:

  • ANOVA Testing: Compare reaction kinetics across triplicate experiments to assess significance of observed differences .
  • Error Propagation Models: Quantify uncertainty in rate constants derived from spectrophotometric or titrimetric data .
  • Multivariate Regression: Correlate structural parameters (e.g., chain length, branching) with reactivity trends using datasets from related compounds .

Methodological Best Practices

Q. How should safety protocols be integrated into experimental design for handling this compound?

Methodological Answer:

  • Hazard Assessment: Review safety data sheets (SDS) of analogous compounds (e.g., 4-Hydroxy-3-methoxyphenylacetic acid) to infer handling requirements (e.g., ventilation, PPE) .
  • Incompatibility Testing: Pre-screen reactions with strong acids/oxidizers to avoid hazardous byproducts .
  • Waste Management: Neutralize acidic waste streams using carbonate buffers before disposal .

Q. What criteria should guide the selection of analytical techniques for quantifying trace impurities in this compound samples?

Methodological Answer:

  • Detection Limits: Prioritize GC-MS or LC-MS for sub-ppm impurity detection .
  • Matrix Compatibility: Avoid techniques prone to interference from fatty acid matrices (e.g., UV-Vis for turbid solutions) .
  • Validation: Cross-check results with orthogonal methods (e.g., NMR for structural confirmation of impurities) .

Critical Analysis and Reporting

Q. How can researchers address gaps in mechanistic understanding of this compound’s biological activity?

Methodological Answer:

  • Dose-Response Studies: Test activity across concentration gradients to differentiate specific vs. nonspecific effects .
  • Omics Integration: Pair metabolomic data with transcriptomic profiling to map cellular responses .
  • Literature Synthesis: Systematically catalog conflicting hypotheses (e.g., receptor-mediated vs. membrane-disruption mechanisms) and design experiments to resolve them .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.